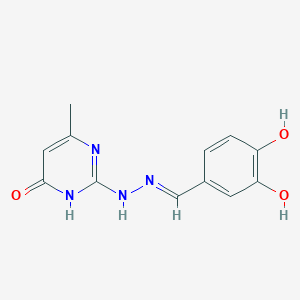

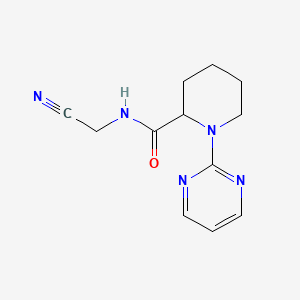

3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Vue d'ensemble

Description

3,4-Dihydroxybenzaldehyde, also known as Protocatechuic aldehyde, is a phenolic aldehyde . It is a compound released from cork stoppers into wine . This molecule can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper . It is also found in the mushroom Phellinus linteus .

Synthesis Analysis

3,4-Dihydroxybenzaldehyde can be used as a reactant for the synthesis of various compounds . For example, it can be used in the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore to be used in light-emitting electrochemical cell . It can also be used in the synthesis of 2-Arylbenzothiazoles with potential application as anti-cancer agents against human colon cancer cells .Molecular Structure Analysis

The linear formula of 3,4-Dihydroxybenzaldehyde is (HO)2C6H3CHO . Its molecular weight is 138.12 .Physical And Chemical Properties Analysis

3,4-Dihydroxybenzaldehyde is a powder with a melting point of 150-157 °C (lit.) . Its SMILES string is Oc1ccc (C=O)cc1O .Applications De Recherche Scientifique

Crystal Structure and Molecular Design

The study of hydrazone compounds, including derivatives similar to the specified compound, has been significant in understanding molecular interactions and crystal structures. Hydrazone compounds are known for their ability to form stable crystalline structures through hydrogen bonding and π-π interactions. For example, the synthesis and characterization of N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide demonstrated how hydrazone compounds can form three-dimensional frameworks through intermolecular hydrogen bonds, contributing to the understanding of molecular packing in solids (Chunbao Tang, 2010).

Coordination Chemistry and Metal Complexes

Hydrazone derivatives are prominent ligands in coordination chemistry due to their ability to form complexes with various metals. This property is utilized in synthesizing heterodinuclear complexes, as seen in the preparation of triple-stranded gallium(III)-lanthanum(III) complexes using arylacylhydrazones of 2,3-dihydroxybenzaldehyde. These complexes have potential applications in materials science and catalysis (M. Albrecht et al., 2011).

Photophysical Properties and Luminescence

The photophysical properties of hydrazone compounds are of interest for developing optical and electronic materials. The study on 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone and its rhenium(I) complexes revealed insights into the luminescence properties of these compounds, which could inform the design of luminescent materials and molecular sensors (P. Barbazán et al., 2008).

Electrocatalytic Activity and Biosensor Development

The electrodeposition of films from dihydroxybenzaldehyde derivatives and their electrocatalytic activities towards the oxidation of NADH highlight potential applications in developing biosensors. This research demonstrates the utility of hydrazone compounds in bioelectronic applications, where they can be used to fabricate sensors based on enzymatic activities (F. Pariente et al., 1996).

Antitumor Activity

The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives, including hydrazone compounds, for their antitumor activities provide a basis for drug discovery and development. Some compounds exhibited potent antitumor activity across various cell lines, suggesting the potential of hydrazone derivatives in medicinal chemistry and cancer therapy (M. Kandeel et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone, also known as Protocatechuic aldehyde, is the G protein-coupled estrogen receptor-1 (GPER-1) . This receptor plays a crucial role in regulating endothelial function and preventing atherosclerosis .

Mode of Action

Protocatechuic aldehyde interacts with its target, GPER-1, and exhibits protective effects in endothelial dysfunction and atherosclerosis

Biochemical Pathways

The compound’s interaction with GPER-1 affects the biochemical pathways related to endothelial function and atherosclerosis . .

Pharmacokinetics

It is known that the compound is soluble in water at 20 ºc , which may influence its bioavailability.

Result of Action

The interaction of this compound with GPER-1 results in protective effects against endothelial dysfunction and atherosclerosis . This suggests that the compound may have potential therapeutic applications in cardiovascular diseases.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . .

Safety and Hazards

The safety information available indicates that 3,4-Dihydroxybenzaldehyde may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

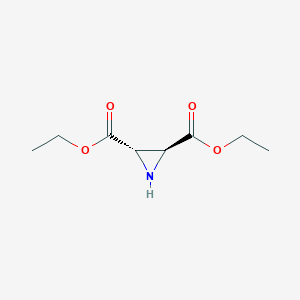

2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-4-11(19)15-12(14-7)16-13-6-8-2-3-9(17)10(18)5-8/h2-6,17-18H,1H3,(H2,14,15,16,19)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWAHSIUADDDR-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321328 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303024-34-2 | |

| Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)

![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)

![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)